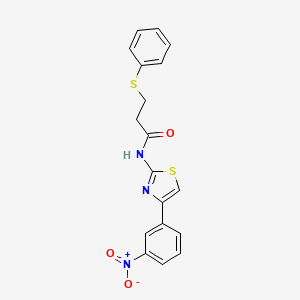

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, also known as Nitro-TTP, is a synthetic compound that has been widely used in scientific research. It is a thiazole-based compound that has shown promising results in various studies related to biochemistry and pharmacology.

Scientific Research Applications

Matrix Metalloproteinases Inhibition

Compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide, specifically those incorporating both benzisothiazole and 4-thiazolidinone frameworks, have been synthesized and evaluated for their potential to inhibit matrix metalloproteinases (MMPs). These compounds are involved in the inflammatory/oxidative process where radicals, nuclear factor κB (NF-κB), and MMPs play critical roles. The derivative with a 4-carboxyphenyl substituent at the C2 position of the 4-thiazolidinone ring was particularly noted for its high activity, capable of inhibiting MMP-9 at the nanomolar level, suggesting potential applications in treating tissue damage and inflammatory conditions (Incerti et al., 2018).

Kynurenine 3-Hydroxylase Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase in vitro. These compounds demonstrated significant potential to block rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating possible therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Anticancer Properties

Two new compounds structurally related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized and their molecular structures were confirmed through various spectroscopic methods. These compounds exhibited in vitro cytotoxicity against several human cancer cell lines, particularly showing significant activity against all tested lines for one derivative and appreciable activity against ovarian carcinoma cell lines for the other. This suggests potential applications in anticancer therapies (Pandey et al., 2019).

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives related to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide have been synthesized, radiolabeled, and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells but not in aerobic cells, and their biodistribution in mice bearing tumors showed potential for localization in tumor tissues with slow elimination, highlighting their utility in identifying hypoxic tumor regions (Li et al., 2005).

properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c22-17(9-10-25-15-7-2-1-3-8-15)20-18-19-16(12-26-18)13-5-4-6-14(11-13)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWOLNWVSIRWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2959879.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)

![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)